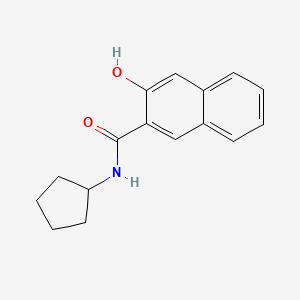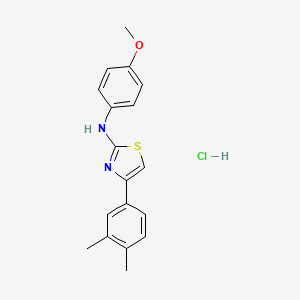![molecular formula C17H36ClNO2 B5100877 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5100877.png)
1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride, also known as TACBOH, is a chemical compound that has been synthesized for scientific research purposes. It is a white crystalline powder that is soluble in water and organic solvents. TACBOH is a beta-adrenergic receptor antagonist that has been used in various biochemical and physiological studies.
Wirkmechanismus
1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride works by blocking the beta-adrenergic receptor, which is responsible for regulating the heart rate, blood pressure, and other physiological processes. By blocking this receptor, 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride reduces the activity of the sympathetic nervous system, which can help to lower blood pressure and reduce the workload on the heart.
Biochemical and Physiological Effects:
1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects, including reducing heart rate, decreasing blood pressure, and improving cardiac function. It has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride in lab experiments is its specificity for the beta-adrenergic receptor. This allows researchers to study the effects of beta-blockers on specific physiological processes without interfering with other receptors. However, one limitation of using 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride is that it may have off-target effects on other receptors or enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride and its applications in medicine. One area of interest is the development of new beta-blockers that are more specific and effective than current drugs. Another area of interest is the investigation of 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride's potential therapeutic applications in the treatment of other diseases, such as cancer, diabetes, and neurodegenerative disorders.
In conclusion, 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride is a chemical compound that has been synthesized for scientific research purposes. It has been used extensively in studies of the beta-adrenergic receptor and its role in various physiological processes. 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride has many potential applications in medicine, and future research may lead to the development of new drugs and treatments for a variety of diseases.
Synthesemethoden
The synthesis of 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride involves several steps, including the reaction of tert-butylamine with 4-tert-butylcyclohexanone to form tert-butylcyclohexylamine. This intermediate is then reacted with 3-(chloropropoxy)-1,2-propanediol to form 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride. The final product is obtained by reacting 1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(tert-butylamino)-3-[(4-tert-butylcyclohexyl)oxy]-2-propanol hydrochloride has been used extensively in scientific research to study the beta-adrenergic receptor and its role in various physiological processes. It has been used to investigate the effects of beta-blockers on the cardiovascular system, as well as their potential therapeutic applications in the treatment of heart failure, hypertension, and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-(4-tert-butylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2.ClH/c1-16(2,3)13-7-9-15(10-8-13)20-12-14(19)11-18-17(4,5)6;/h13-15,18-19H,7-12H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELZFGWNLVHPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-allyl-5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100820.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5100824.png)

![1-[1-(3,4-difluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5100848.png)


![2-(3,4-dimethoxybenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5100869.png)
![3-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5100872.png)
![3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5100883.png)
![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(2-fluorophenyl)acetamide]](/img/structure/B5100884.png)
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5100894.png)
![3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5100898.png)